Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate
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Overview
Description
5-(3-Methoxycarbonylphenyl)-3-methoxyphenol is an organic compound that features a phenolic structure with methoxy and methoxycarbonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxycarbonylphenyl)-3-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxycarbonylphenylboronic acid and 3-methoxyphenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-methoxycarbonylphenylboronic acid with 3-methoxyphenol in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of 5-(3-Methoxycarbonylphenyl)-3-methoxyphenol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxycarbonylphenyl)-3-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxycarbonylphenyl)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxycarbonylphenyl)-3-methoxyphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, which is of interest in drug development.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonylphenylboronic Acid: Shares the methoxycarbonyl group but lacks the phenolic structure.
3-Methoxyphenol: Contains the methoxy and phenolic groups but lacks the methoxycarbonyl substituent.
Uniqueness
5-(3-Methoxycarbonylphenyl)-3-methoxyphenol is unique due to the combination of methoxy, methoxycarbonyl, and phenolic groups in a single molecule, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1261901-31-8 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 3-(3-hydroxy-5-methoxyphenyl)benzoate |
InChI |
InChI=1S/C15H14O4/c1-18-14-8-12(7-13(16)9-14)10-4-3-5-11(6-10)15(17)19-2/h3-9,16H,1-2H3 |
InChI Key |
KTPSSHHMUORXAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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